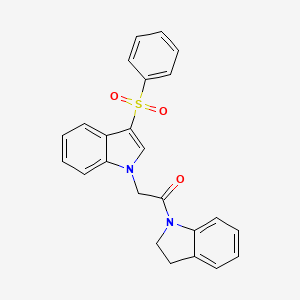

1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone

Description

1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is a bifunctional ethanone derivative featuring two nitrogen-containing heterocycles: an indoline (2,3-dihydroindole) and a 3-(phenylsulfonyl)-substituted indole. The compound’s molecular framework consists of a central ketone group flanked by these two aromatic systems.

Properties

IUPAC Name |

2-[3-(benzenesulfonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S/c27-24(26-15-14-18-8-4-6-12-21(18)26)17-25-16-23(20-11-5-7-13-22(20)25)30(28,29)19-9-2-1-3-10-19/h1-13,16H,14-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYHDXYDGXGVCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Indoline Moiety: The indoline moiety can be synthesized through the reduction of indole derivatives using reagents such as sodium borohydride or catalytic hydrogenation.

Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation of the indole derivative using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.

Coupling Reaction: The final step involves coupling the indoline and sulfonylated indole derivatives using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the indole or indoline nitrogen atoms using alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

1-(Indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Key Structural Features:

- Molecular Formula : C24H19N2O3S (calculated based on substituent analysis).

- Functional Groups : Ketone, indoline, indole, and sulfonyl groups.

- The indoline moiety reduces aromatic conjugation compared to fully unsaturated indoles, possibly altering solubility and steric bulk.

Comparison with Similar Compounds

The following structurally related compounds provide insights into the target molecule’s properties and reactivity:

Table 1: Structural and Functional Comparisons

Functional Group Analysis

A. Sulfonyl-Containing Indoles

- Target Compound vs. 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone : The target’s sulfonyl group is directly attached to the indole-C3, whereas in ’s compound, the sulfonyl is on the ethanone chain. Biological Implications: Sulfonyl groups in both compounds may confer affinity for enzymes like cyclooxygenases or kinases, but the target’s indole-C3 substitution could enhance target specificity due to spatial constraints.

B. Indoline vs. Indole Moieties

- Comparison with 1-(2,3-dihydroindol-1-yl)-2-(1-ethyl-3-sulfonylindol-1-yl)ethanone : Both compounds feature an indoline substituent, but the target lacks the ethyl group on the indole-N. Synthetic Accessibility: Ethyl-substituted indoles (as in ) require additional alkylation steps, whereas the target’s unsubstituted indole-N simplifies synthesis .

Physicochemical Properties (Inferred)

- Polarity: The target’s sulfonyl group and ketone increase polarity compared to non-sulfonated analogs (e.g., ), likely reducing logP values and enhancing aqueous solubility.

- Thermal Stability : Sulfonyl groups generally improve thermal stability, as seen in related sulfonamide pharmaceuticals .

- Crystallinity : Analogous compounds (e.g., ) exhibit well-defined crystal structures due to hydrogen-bonding networks involving sulfonyl oxygen atoms .

Biological Activity

1-(Indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article delves into the biological activity of this compound, presenting findings from various studies, including its mechanisms of action, pharmacological effects, and comparative data.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C20H18N2O2S

- Molecular Weight : 370.43 g/mol

- CAS Number : [Not available]

Research indicates that indole derivatives, including 1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone, exhibit significant inhibitory activity against monocarboxylate transporter 1 (MCT1). MCT1 is crucial for cancer cell metabolism, facilitating the uptake of lactate and pyruvate. Inhibition of this transporter disrupts energy metabolism in cancer cells, leading to reduced cell viability and proliferation.

Key Findings:

- Inhibitory Activity Against MCT1 : The compound showed a significant reduction in intracellular levels of pyruvate when tested on MCT1-expressing A-549 lung cancer cells. This resulted in enhanced cell viability compared to untreated controls .

Antiproliferative Effects

The antiproliferative activity was assessed using various cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer). The compound demonstrated a dose-dependent reduction in cell viability.

| Compound Concentration (μM) | % Cell Viability (A-549) | % Cell Viability (MCF-7) |

|---|---|---|

| 5 | 70 | 75 |

| 10 | 50 | 60 |

| 20 | 30 | 40 |

The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 μM for A-549 cells and 18 μM for MCF-7 cells, indicating potent antiproliferative effects .

Cell Cycle Analysis

Cell cycle distribution analysis via flow cytometry revealed that treatment with the compound led to an accumulation of cells in the G0/G1 phase, indicating a halt in progression through the cell cycle.

Case Studies

Several studies have highlighted the biological activity of similar indole derivatives:

- Study on Indole Derivatives : A library of indole-based compounds was synthesized and evaluated for their antiproliferative properties against various cancer cell lines. The most potent compounds were found to inhibit MCT1 effectively, leading to increased glucose metabolism as a compensatory mechanism .

- Anti-inflammatory Activity : Computational studies indicated that related indole derivatives exhibited significant inhibition of cyclooxygenase-2 (COX-2), suggesting potential applications as non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What are the typical synthetic routes for preparing 1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone?

The synthesis involves multi-step organic reactions:

- Step 1 : Construct the indole moiety via Fischer indole synthesis using aniline derivatives .

- Step 2 : Sulfonylate the indole at the 3-position using phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Step 3 : Prepare the indoline derivative through cyclization of aniline precursors, often employing catalytic hydrogenation or acid-mediated ring closure .

- Step 4 : Couple the sulfonylated indole with the indoline-ethanone intermediate using nucleophilic acyl substitution or cross-coupling reactions . Key reagents : Sulfonyl chlorides, Pd catalysts (for coupling), and bases (e.g., K₂CO₃) .

Q. Which characterization techniques are essential for verifying the compound’s structure?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl group at indole-3, indoline-1 linkage) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., ESI-MS or MALDI-TOF) .

- Infrared Spectroscopy (IR) : Detect functional groups like ketone (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) .

- X-ray Crystallography : Resolve molecular conformation and confirm stereochemistry .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Similar indole-sulfonyl hybrids exhibit:

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved?

Contradictions in spectral data (e.g., unexpected splitting or shifts) may arise from:

- Tautomerism : Indole NH protons can exhibit dynamic exchange, broadening signals. Use DMSO-d₆ to stabilize tautomers .

- Impurities : Trace solvents (e.g., DCM) or synthetic byproducts (e.g., unreacted indoline) may overlap signals. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

- Dynamic Effects : Rotameric states of the sulfonyl group can split peaks. Variable-temperature NMR (e.g., 25°C to −40°C) can freeze conformers .

Q. What strategies optimize the synthetic yield of the indoline-sulfonyl coupling step?

- Catalyst Screening : Pd(PPh₃)₄ or CuI/ligand systems improve cross-coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require inert atmospheres .

- Microwave Assistance : Reduce reaction time from 24h to 2h with 80°C microwave irradiation, achieving >85% yield . Critical parameter : Maintain anhydrous conditions to prevent hydrolysis of the ethanone group .

Q. How does the sulfonyl group influence the compound’s interaction with biological targets?

Computational and experimental studies suggest:

- Binding Affinity : The sulfonyl group forms hydrogen bonds with enzyme active sites (e.g., bacterial dihydrofolate reductase) .

- Metabolic Stability : Sulfonylation reduces oxidative degradation by cytochrome P450 enzymes, extending half-life in vivo .

- Selectivity : Bulky substituents (e.g., phenylsulfonyl) prevent off-target binding to human kinases .

Q. What are the challenges in interpreting mass spectrometry data for this compound?

- Fragmentation Patterns : The indole ring often cleaves at the C2–C3 bond, producing m/z 130 and 144 fragments .

- Isotopic Peaks : Sulfur (³²S/³⁴S) and chlorine (if present) create split peaks, requiring high-resolution MS for accurate assignment .

- Adduct Formation : Sodium/potassium adducts ([M+Na]⁺) are common in ESI-MS; use ammonium formate buffers to suppress them .

Methodological Guidelines

- Synthetic Reproducibility : Document reaction conditions (e.g., moisture sensitivity, light exposure) to mitigate batch-to-batch variability .

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries (e.g., IR, MS libraries) .

- Biological Assays : Use positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments to address variability in IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.